![molecular formula C22H21N5O2S2 B2644646 2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1251677-17-4](/img/structure/B2644646.png)
2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[3-(methylsulfanyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound that belongs to the class of triazolopyrazines. This compound is characterized by its unique structure, which includes a triazolo[4,3-a]pyrazine core, substituted with various functional groups such as dimethylphenyl, sulfanyl, and acetamide. The presence of these groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrazine ring system.
Introduction of the Dimethylphenyl and Sulfanyl Groups: This can be achieved through nucleophilic substitution reactions, where the dimethylphenyl and sulfanyl groups are introduced onto the triazolopyrazine core.
Acetamide Formation:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.
Análisis De Reacciones Químicas
2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[3-(methylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperatures and pressures to optimize the reaction outcomes. Major products formed from these reactions include sulfoxides, sulfones, reduced alcohols, and substituted aromatic derivatives.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The molecular formula of this compound is C23H23N5O3S , with a molecular weight of approximately 449.5 g/mol . Its structure features multiple functional groups including triazole and pyrazine rings, which contribute to its reactivity and interaction with biological targets. The presence of sulfanyl and acetamide groups enhances its pharmacological potential.
Pharmacological Applications
Research indicates that compounds with similar structural frameworks exhibit various biological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of triazolo[4,3-a]pyrazine can inhibit the growth of cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, related compounds have shown IC50 values indicating potent antitumor effects against these cell lines .
- Enzyme Inhibition : The triazole moiety is known to interact with various enzymes and receptors. This compound may act as an inhibitor for specific kinases involved in tumor proliferation and metastasis. The structural characteristics suggest potential activity against c-Met kinase, a target in cancer therapy .
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Triazolopyrazine Core : This involves cyclization reactions using appropriate precursors under controlled conditions.
- Introduction of the Sulfanyl Group : Achieved through nucleophilic substitution reactions using thiols or disulfides.
- Acetylation : The final step involves acetylating the intermediate to form the acetamide group.
These synthetic routes can be optimized for industrial production to ensure high yield and purity through methods such as chromatography or recrystallization .
Case Studies
- Anti-cancer Studies : In a study evaluating various triazolo[4,3-a]pyrazine derivatives, one compound demonstrated significant inhibition against multiple cancer cell lines with IC50 values in the low micromolar range. This highlights the potential of similar compounds in developing targeted cancer therapies .
- Kinase Inhibition Assays : Compounds derived from this structural class have been tested for their ability to inhibit c-Met kinase activity in vitro. Results indicated that certain derivatives could effectively reduce kinase activity at nanomolar concentrations, suggesting their potential as therapeutic agents for cancers driven by aberrant c-Met signaling .
Mecanismo De Acción
The mechanism of action of 2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparación Con Compuestos Similares
Similar compounds to 2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[3-(methylsulfanyl)phenyl]acetamide include other triazolopyrazine derivatives with different substituents. These compounds may share similar chemical and biological properties but differ in their specific activities and applications. Some examples of similar compounds include:
- N-(3,4-Dimethylphenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide
- 2-{[4-(2,4-Dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
These compounds highlight the diversity within the triazolopyrazine class and the potential for developing new derivatives with enhanced properties and applications.
Actividad Biológica
The compound 2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[3-(methylsulfanyl)phenyl]acetamide (CAS Number: 1251575-30-0) is a triazole derivative notable for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H23N5O2S , with a molecular weight of approximately 433.5 g/mol . The structure includes a triazole ring fused with a pyrazine moiety and multiple functional groups that enhance its biological interactions.
Property | Value |
---|---|
Molecular Formula | C23H23N5O2S |
Molecular Weight | 433.5 g/mol |
CAS Number | 1251575-30-0 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazole derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study demonstrated that derivatives exhibited IC50 values in the micromolar range against human breast cancer cells (MCF-7), indicating significant cytotoxic effects .
Antidiabetic Properties
The compound's structural similarities with known DPP-IV inhibitors suggest potential antidiabetic effects. Dipeptidyl peptidase IV (DPP-IV) is a target for type 2 diabetes treatment. A related compound was reported to have an IC50 value of 18 nM against DPP-IV . This suggests that the compound may also exhibit similar inhibitory effects, warranting further investigation into its use as an antidiabetic agent.
Antimicrobial Activity
Triazole derivatives are recognized for their antimicrobial properties. Preliminary tests indicated that this compound could inhibit the growth of certain bacterial strains. In vitro assays showed effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the triazole ring allows interaction with various enzymes involved in metabolic pathways.
- Receptor Binding : The compound may bind to specific receptors involved in tumor growth and glucose metabolism.
- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to influence ROS levels in cells, leading to apoptosis in cancer cells .
Case Studies
- Antitumor Efficacy : In a study involving xenograft models of breast cancer, administration of a related triazole derivative resulted in reduced tumor size and improved survival rates compared to controls .
- Diabetes Management : Clinical trials assessing the efficacy of DPP-IV inhibitors have included compounds structurally similar to this one, showing promising results in glycemic control among type 2 diabetes patients .
Propiedades
IUPAC Name |
2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S2/c1-14-7-8-18(15(2)11-14)31-21-20-25-27(22(29)26(20)10-9-23-21)13-19(28)24-16-5-4-6-17(12-16)30-3/h4-12H,13H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKUJDVIXNMCOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=CC=C4)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.